molecular formula C20H32N2 B5973928 1-(2,5-dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine

1-(2,5-dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine

Cat. No.: B5973928
M. Wt: 300.5 g/mol
InChI Key: FVTJDBHHUDZTIU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2/c1-4-18-7-9-19(10-8-18)21-11-13-22(14-12-21)20-15-16(2)5-6-17(20)3/h5-6,15,18-19H,4,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTJDBHHUDZTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine typically involves the reaction of 2,5-dimethylphenylamine with 4-ethylcyclohexylamine in the presence of a piperazine ring-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the piperazine ring.

Industrial Production Methods: In an industrial setting, the production of 1-(2,5-dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic reagents such as halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Lacks the 4-ethylcyclohexyl group, which may result in different pharmacological properties.

    4-(4-Ethylcyclohexyl)piperazine: Lacks the 2,5-dimethylphenyl group, which may affect its biological activity.

Uniqueness: 1-(2,5-Dimethylphenyl)-4-(4-ethylcyclohexyl)piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 4-ethylcyclohexyl groups, which may confer distinct pharmacological and chemical properties compared to its analogs. This combination of functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

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